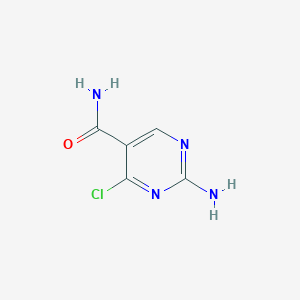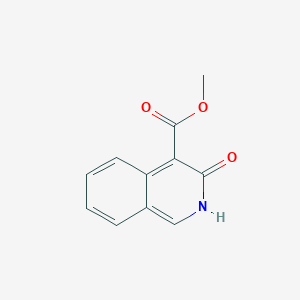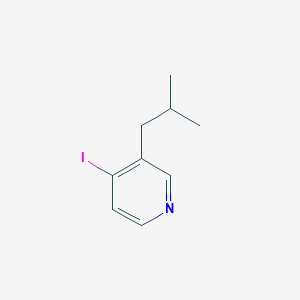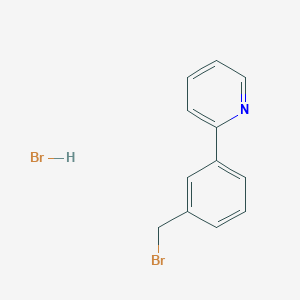
(S)-Ethyl 2-amino-2-cyclobutylacetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Ethyl 2-amino-2-cyclobutylacetate hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 It is a derivative of cyclobutylacetic acid and is characterized by the presence of an amino group and an ethyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-amino-2-cyclobutylacetate hydrochloride typically involves the esterification of cyclobutylacetic acid followed by the introduction of an amino group. The process can be summarized as follows:
Esterification: Cyclobutylacetic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl cyclobutylacetate.
Amination: The ethyl ester is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group, resulting in the formation of ethyl 2-amino-2-cyclobutylacetate.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Ethyl 2-amino-2-cyclobutylacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Aplicaciones Científicas De Investigación
(S)-Ethyl 2-amino-2-cyclobutylacetate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-Ethyl 2-amino-2-cyclobutylacetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-amino-2-cyclobutylacetate hydrochloride
- Ethyl 2-amino-2-cyclopropylacetate hydrochloride
- Ethyl 2-amino-2-cyclopentylacetate hydrochloride
Uniqueness
(S)-Ethyl 2-amino-2-cyclobutylacetate hydrochloride is unique due to its specific cyclobutyl ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C8H16ClNO2 |
|---|---|
Peso molecular |
193.67 g/mol |
Nombre IUPAC |
ethyl (2S)-2-amino-2-cyclobutylacetate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7(9)6-4-3-5-6;/h6-7H,2-5,9H2,1H3;1H/t7-;/m0./s1 |
Clave InChI |
TWRPOUQPJVBNHO-FJXQXJEOSA-N |
SMILES isomérico |
CCOC(=O)[C@H](C1CCC1)N.Cl |
SMILES canónico |
CCOC(=O)C(C1CCC1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13665626.png)


![2-Iodo-4,6-dimethylbenzo[d]thiazole](/img/structure/B13665636.png)
![5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13665639.png)
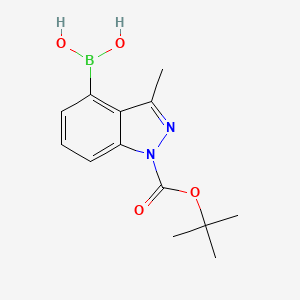
![1-Oxa-7-azaspiro[4.5]decane oxalate](/img/structure/B13665652.png)
